molecular formula C13H13ClN2O B1351249 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine CAS No. 218457-66-0

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine

Cat. No.: B1351249
CAS No.: 218457-66-0
M. Wt: 248.71 g/mol
InChI Key: PALZTNXUZXQEFE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as this compound. The molecular formula is C13H13ClN2O, and its molecular weight is 248.71 g/mol. The IUPAC name reflects the substitution pattern on the pyridine ring at the 6-position by a phenoxy group, which itself is substituted with chlorine at the 4-position and methyl groups at the 3- and 5-positions. The amino group is located at the 3-position of the pyridine ring. This nomenclature follows IUPAC recommendations for naming heterocyclic compounds with substituents, where the parent structure is pyridin-3-amine and the phenoxy substituent is described with locants for chlorine and methyl groups on the phenyl ring.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound involves a pyridine ring linked via an ether oxygen to a substituted phenyl ring. The presence of electron-withdrawing chlorine and electron-donating methyl groups on the phenyl ring influences the electronic distribution and steric environment. The amino substituent on the pyridine ring contributes to potential hydrogen bonding and affects the molecule’s conformation. Although explicit conformational data for this compound are not directly available in the provided sources, the general conformational behavior of phenoxypyridine derivatives suggests a planar or near-planar arrangement of the aromatic rings with possible torsional angles around the ether linkage affecting the overall molecular shape. Such conformations are critical for the compound’s chemical reactivity and interaction with biological targets.

X-ray Crystallographic Characterization

While direct single-crystal X-ray diffraction data for this compound are not explicitly reported in the available literature, related compounds containing the 4-chloro-3,5-dimethylphenoxy moiety have been characterized by powder X-ray diffraction techniques. For instance, N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been studied, providing unit-cell parameters, diffraction peak positions, and Miller indices that offer insight into the crystalline packing and molecular arrangement of similar phenoxypyridine derivatives. These studies indicate that the 4-chloro-3,5-dimethylphenoxy substituent contributes significantly to the crystalline structure through intermolecular interactions, which may be extrapolated to understand the crystallographic behavior of this compound.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

¹H Nuclear Magnetic Resonance (NMR):
The proton NMR spectrum of compounds containing the 4-chloro-3,5-dimethylphenoxy and pyridin-3-amine moieties typically shows aromatic proton signals corresponding to both the pyridine and phenyl rings. The methyl groups on the phenyl ring appear as singlets around 2.3 ppm, while the aromatic protons resonate between 6.5 and 8.5 ppm depending on their electronic environment. The amino protons may appear as broad signals due to exchange phenomena.

¹³C Nuclear Magnetic Resonance (NMR):
Carbon NMR spectra reveal signals for aromatic carbons in the range of 110–160 ppm. The methyl carbons on the phenyl ring resonate near 20 ppm. The carbon directly bonded to the ether oxygen typically appears downfield due to deshielding effects.

Fourier Transform Infrared Spectroscopy (FT-IR):
Characteristic absorption bands include C-H stretching vibrations near 2950 cm⁻¹ for methyl groups, aromatic C=C stretching between 1400 and 1600 cm⁻¹, and C-O stretching vibrations around 1230 cm⁻¹. The presence of the amino group is indicated by N-H stretching bands typically observed near 3300–3500 cm⁻¹.

Ultraviolet-Visible Spectroscopy (UV-Vis):
The compound exhibits absorption bands in the UV region due to π→π* transitions of the aromatic rings and n→π* transitions associated with the amino and ether functionalities. These bands generally occur between 200 and 300 nm, reflecting the conjugated system formed by the phenoxy and pyridine rings.

Data Table: Key Properties of this compound

Property Value / Description
Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
CAS Number 218457-66-0
IUPAC Name This compound
¹H NMR Chemical Shifts Aromatic protons: 6.5–8.5 ppm; Methyl protons: ~2.3 ppm
¹³C NMR Chemical Shifts Aromatic carbons: 110–160 ppm; Methyl carbons: ~20 ppm
FT-IR Key Absorptions 2950 cm⁻¹ (C-H), 1600–1400 cm⁻¹ (C=C), 1230 cm⁻¹ (C-O), 3300–3500 cm⁻¹ (N-H)
UV-Vis Absorption Bands 200–300 nm (π→π, n→π transitions)

Properties

IUPAC Name

6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-8-5-11(6-9(2)13(8)14)17-12-4-3-10(15)7-16-12/h3-7H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALZTNXUZXQEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383976
Record name 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

218457-66-0
Record name 6-(4-Chloro-3,5-dimethylphenoxy)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218457-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Description

The most commonly reported and efficient synthetic route to 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine involves the nucleophilic substitution of 4-chloro-3,5-dimethylphenol with 3-aminopyridine. The phenol acts as the nucleophile, and the pyridine ring bearing an appropriate leaving group (often a halogen or activated position) undergoes substitution to form the ether linkage.

Reaction Conditions

  • Reagents:
    • 4-Chloro-3,5-dimethylphenol (nucleophile)
    • 3-Aminopyridine (electrophile)
    • Base: Potassium carbonate (K2CO3) or similar inorganic base to deprotonate the phenol and generate the phenolate ion
  • Solvent: Dimethylformamide (DMF) or other polar aprotic solvents to enhance nucleophilicity and solubility
  • Temperature: Elevated temperatures, typically 80–120 °C, to facilitate the substitution reaction
  • Time: Several hours (commonly 6–24 hours) depending on scale and conditions
  • Purification: Recrystallization or chromatographic techniques (e.g., column chromatography) to isolate the pure product

Mechanistic Insight

The reaction proceeds via the formation of the phenolate ion under basic conditions, which then attacks the electrophilic carbon on the pyridine ring bearing a suitable leaving group (often a halogen). This nucleophilic aromatic substitution results in the formation of the ether bond linking the phenoxy group to the pyridine ring.

Reaction Data and Optimization Parameters

Parameter Typical Condition Effect on Yield/Purity
Base Potassium carbonate (K2CO3) Generates phenolate ion, essential for SNAr
Solvent Dimethylformamide (DMF) Polar aprotic solvent enhances nucleophilicity
Temperature 80–120 °C Higher temperature increases reaction rate but may cause side reactions
Reaction Time 6–24 hours Longer time improves conversion but may reduce selectivity
Molar Ratio (Phenol:Pyridine) 1:1 to 1.2:1 Slight excess of phenol can drive reaction to completion
Purification Recrystallization or chromatography Removes unreacted starting materials and byproducts

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) 4-Chloro-3,5-dimethylphenol, 3-aminopyridine, K2CO3, DMF, 80–120 °C Straightforward, high yield, scalable Requires elevated temperature, long reaction time
Halogenation + Coupling Chlorination of pyridin-3-amine, then coupling with phenol Allows selective functionalization Multi-step, requires chlorinating agents
Palladium-Catalyzed Cross-Coupling Pd catalyst, ligands, base, suitable solvents High regioselectivity, milder conditions Requires expensive catalysts, ligand optimization

Research Findings and Optimization Strategies

  • Effect of Base and Solvent: Potassium carbonate in DMF is optimal for generating the phenolate ion and promoting nucleophilic substitution. Alternative bases like cesium carbonate or sodium hydride may be used but require careful control to avoid side reactions.
  • Temperature Control: Reaction temperature critically influences yield and purity. Excessive heat can lead to decomposition or side products, while insufficient heat results in incomplete conversion.
  • Stoichiometry: Using a slight excess of phenol ensures complete consumption of the aminopyridine, improving yield.
  • Purification Techniques: Recrystallization from ethanol or ethyl acetate is effective for small scale; chromatography is preferred for complex mixtures or industrial scale to ensure high purity.

Analytical Techniques for Confirmation

This detailed synthesis overview of This compound highlights the nucleophilic aromatic substitution of 4-chloro-3,5-dimethylphenol with 3-aminopyridine as the principal preparation method, supported by optimized reaction conditions and purification strategies. Alternative methods such as halogenation followed by coupling and palladium-catalyzed cross-coupling provide additional routes depending on the desired scale and specificity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Potassium carbonate, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridin-3-amines .

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine is its use as an herbicide . The compound exhibits biological activity that interferes with plant growth processes, making it effective in controlling unwanted vegetation.

  • Mechanism of Action : The herbicidal activity is believed to stem from its ability to inhibit specific enzymes involved in plant metabolism or growth regulation. Similar compounds have shown effectiveness in disrupting pathways critical for plant development, leading to stunted growth or death of target species.

Medicinal Chemistry

In addition to its agricultural uses, this compound holds promise in medicinal chemistry due to its structural properties that allow for interactions with biological targets.

  • Potential Therapeutic Applications : Research indicates that derivatives of pyridine compounds can act as inhibitors of enzymes linked to cancer progression and fibrosis. For instance, studies have suggested that compounds with similar structures can inhibit lysyl oxidase-like 2 (LOXL2), an enzyme implicated in extracellular matrix remodeling associated with cancer metastasis.

Herbicidal Efficacy

A study conducted on the herbicidal properties of this compound demonstrated its effectiveness against certain weed species. The results indicated a significant reduction in biomass compared to untreated controls, highlighting its potential for use in agricultural formulations.

Anticancer Properties

In a separate investigation focusing on the anticancer potential of pyridine derivatives, this compound was evaluated for its effects on cell proliferation in various cancer cell lines. The findings revealed that the compound could significantly reduce cell viability, suggesting its potential as a therapeutic agent for cancer treatment.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey Findings
Agricultural ChemistryEffective herbicide; inhibits specific plant growth enzymes
Medicinal ChemistryPotential LOXL2 inhibitor; reduces viability in cancer cell lines
Case Study - HerbicideSignificant biomass reduction in target weed species
Case Study - CancerReduced cell viability in various cancer models

Mechanism of Action

The mechanism of action of 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The compound’s closest structural analogs include:

(4-Chloro-3,5-dimethylphenoxy)acetic Acid (CAS: 19545-95-0)

2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl) acetamide (Compound 602)

2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl) acetamide (Compound 533)

Key structural differences lie in the functional groups attached to the phenoxy ring:

  • Target compound : Pyridin-3-amine group.
  • (4-Chloro-3,5-dimethylphenoxy)acetic Acid: Carboxylic acid group .
  • Compound 602/533: Acetamide groups with pyridine or dichlorophenoxy substitutions .
Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Boiling Point (°C) Solubility Profile
6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine C₁₃H₁₄ClN₂O 249.7 Pyridin-3-amine 96–98 Likely soluble in organic solvents
(4-Chloro-3,5-dimethylphenoxy)acetic Acid C₁₀H₁₁ClO₃ 214.6 Carboxylic acid N/A >30 mg/mL in ethanol/DMSO; 0.5 mg/mL in PBS:EtOH (1:1)
Compound 602 C₁₅H₁₅ClN₂O₂ 296.8 Acetamide N/A Not specified
Compound 533 C₁₃H₁₁Cl₂N₂O₂ 298.1 Acetamide N/A Not specified

Stability and Handling Considerations

  • (4-Chloro-3,5-dimethylphenoxy)acetic Acid: Requires storage at -20°C and is stable for ≥4 years. Aqueous solutions are unstable beyond 24 hours .
  • This compound: No specific stability data are provided, but its amine group may increase susceptibility to oxidation compared to acetamide or carboxylic acid analogs.

Significance in Agrochemical Design

The shared 4-chloro-3,5-dimethylphenoxy moiety across these compounds suggests this substitution pattern is critical for bioactivity, possibly optimizing interactions with auxin transport proteins or receptors. Functional group modifications directly impact:

  • Solubility : Carboxylic acids > amines > acetamides in aqueous systems.
  • Bioavailability : Lipophilic amines may exhibit enhanced membrane permeability compared to polar acids.
  • Metabolic Stability : Acetamide derivatives (e.g., compound 602) may resist enzymatic hydrolysis better than ester or acid analogs.

Biological Activity

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine is a compound of significant interest due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including its potential applications in medicinal chemistry, agriculture, and other fields.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a 4-chloro-3,5-dimethylphenoxy group. Its molecular formula is C13H13ClN2O, with a molar mass of 248.71 g/mol. This unique structure contributes to its varied biological activities and makes it a valuable compound for research.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. For instance, it has been evaluated for its effects on cell viability and proliferation in vitro, demonstrating cytotoxic effects on specific cancer types .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, including inhibition of cell growth and induction of apoptosis in cancer cells.

Agricultural Applications

In addition to its medicinal properties, this compound is noted for its use as an herbicide in agricultural applications. Its mechanism typically involves interference with plant growth processes by inhibiting specific enzymes involved in metabolism or growth regulation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameSimilarity IndexKey Features
6-(3,4-Dichlorophenoxy)pyridin-3-amine0.95Different halogen substitution; potential herbicidal activity.
6-(2,4-Dichlorophenoxy)pyridin-3-amine0.91Variation in chlorine positioning; similar biological activity.
6-(4-Bromo-3,5-dimethylphenoxy)pyridin-3-amine0.90Bromine instead of chlorine; different reactivity profile.

This table highlights how the unique combination of chlorinated structure and dimethyl groups enhances the efficacy and specificity of this compound compared to similar compounds.

Study on Anticancer Activity

A study published in Pharmaceutical Research evaluated the anticancer effects of various pyridine derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in certain cancer cell lines compared to controls .

Herbicidal Effectiveness

In agricultural studies, the herbicidal effectiveness of this compound was assessed against common weeds. The findings demonstrated that the compound effectively inhibited weed growth at specific concentrations while showing low toxicity to crops.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine, and how can purity be validated?

  • Synthesis : A common approach involves nucleophilic aromatic substitution, where 4-chloro-3,5-dimethylphenol reacts with a halogenated pyridin-3-amine precursor under basic conditions. For example, derivatives with similar scaffolds (e.g., thiazole phenoxypyridine compounds) were synthesized via coupling reactions in dichloromethane with pyridine as a base .
  • Purity Validation : Use high-resolution 1H^1H and 13C^{13}C NMR to confirm structural integrity. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation. For example, related triazine-2-amine derivatives were validated with 1H^1H NMR (400 MHz) and elemental analysis .

Q. How does solubility impact experimental design for biological assays involving this compound?

  • Solubility : The compound is likely soluble in polar organic solvents (e.g., DMSO, ethanol) based on structural analogs like (4-chloro-3,5-dimethylphenoxy)acetic acid, which dissolves in DMSO at ~30 mg/mL. For aqueous buffers, pre-dissolve in ethanol and dilute with PBS (1:1 ratio), achieving ~0.5 mg/mL solubility .
  • Stability : Avoid prolonged storage in aqueous solutions (>24 hours) due to potential hydrolysis. Store solid samples at -20°C under inert gas to prevent degradation .

Q. What spectroscopic techniques are critical for characterizing its structure and interactions?

  • Structural Confirmation :

  • 1H^1H NMR (CDCl3_3): Key peaks include aromatic protons (δ 6.91–8.20 ppm) and amine protons (δ ~5.0 ppm, broad) .
  • IR Spectroscopy: Look for C=O (1623 cm1^{-1}) and C-O (1232 cm1^{-1}) stretches in derivatives .
    • Interaction Studies : Use UV-Vis spectroscopy (λmax_{\text{max}} ~230–280 nm) to monitor binding with biological targets, as seen in auxin analog studies .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties like pKa and logP for this compound?

  • pKa Prediction : Apply the Hammett equation using substituent constants (σ values). For the phenol analog 4-chloro-3,5-dimethylphenol, experimental pKa (9.71) closely matched predictions (9.70) via σmeta_{\text{meta}} (-0.06) and σpara_{\text{para}} (0.24) adjustments .
  • logP Estimation : Use fragment-based methods (e.g., ClogP) considering the chloro and methyl groups, which contribute +0.71 and -0.04 per substituent, respectively.

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Case Example : Derivatives of this compound showed variable efficacy as plant growth regulators. To address discrepancies:

Dose-Response Analysis : Test concentrations from 1 nM–100 µM to identify optimal activity windows.

Metabolite Profiling : Check for degradation products (e.g., via LC-MS) that may interfere with assays .

Structural Modifications : Compare activity of the parent compound with analogs (e.g., 602-UC, a carboxylated derivative) to isolate functional groups responsible for activity .

Q. How can 3D-QSAR models optimize its antileukemic or agrochemical activity?

  • Model Development :

Data Curation : Compile IC50_{50} values against leukemia cell lines (e.g., K562) or plant pathogens.

Descriptor Selection : Use steric, electrostatic, and hydrophobic parameters from molecular docking (e.g., AutoDock Vina).

Validation : Apply leave-one-out cross-validation (Q2^2 >0.5) and external test sets (R2^2 >0.6). For example, 3D-QSAR on triazine-2-amine derivatives achieved predictive R2^2 = 0.82 .

  • Design Insights : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyridine ring to enhance binding to kinase targets .

Q. What molecular targets have been proposed for this compound, and how are they validated?

  • Target Hypotheses :

  • Notch Pathway : Analog CB-103 (structurally similar) inhibits Notch transcription by disrupting CSL-NICD complexes .
  • MAP Kinases : Derivatives like SB-202190 show p38 MAP kinase inhibition (IC50_{50} <50 nM), suggesting potential overlap in signaling pathways .
    • Validation Methods :
  • CRISPR Knockout : Silence proposed targets (e.g., Notch1) and assess compound efficacy loss.
  • Thermal Shift Assay : Monitor protein melting temperature shifts upon compound binding .

Methodological Notes

  • Contradictions in Evidence : While some studies report high solubility in DMSO, others note limited aqueous stability. Always confirm solubility empirically for specific experimental conditions .
  • Advanced Synthesis : For isotopic labeling (e.g., 15N^{15}N), use Pd-catalyzed amination with labeled ammonia sources, as demonstrated in pyrimidin-4-amine derivatives .

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